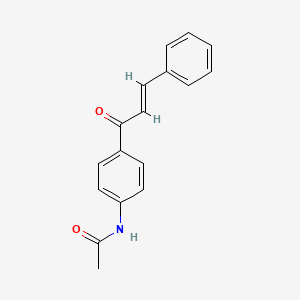

4'-Acetamidochalcone

Description

Structure

3D Structure

Properties

CAS No. |

19337-19-0 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

N-[4-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide |

InChI |

InChI=1S/C17H15NO2/c1-13(19)18-16-10-8-15(9-11-16)17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,18,19)/b12-7+ |

InChI Key |

CUYJTAUCYGHYLW-KPKJPENVSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |

Other CAS No. |

19337-19-0 |

Synonyms |

4'-acetamidochalcone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Acetamidochalcone

General Synthetic Approaches to 4'-Acetamidochalcone Derivatives

The construction of the this compound scaffold is most commonly achieved through condensation reactions that unite a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).

Claisen-Schmidt Condensation Strategies

The Claisen-Schmidt condensation is the most prevalent and classical method for synthesizing chalcones. This base-catalyzed reaction involves the condensation of an appropriate aromatic aldehyde with an aryl methyl ketone. acs.org In the context of this compound, 4-acetamidoacetophenone serves as the ketone component, reacting with various substituted benzaldehydes. nih.govijpsjournal.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol (B145695) or methanol. nih.govrjpbcs.com The base facilitates the deprotonation of the α-carbon of 4-acetamidoacetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, or chalcone (B49325). praxilabs.com

Several modifications to the classical Claisen-Schmidt condensation have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of:

Ultrasonic irradiation: Sonication has been shown to afford chalcone derivatives in good yields (71-90%) within a short duration (10-15 minutes). nih.govresearchgate.netresearchgate.net

Microwave irradiation: This technique can significantly accelerate the reaction, often leading to high yields in a matter of minutes. nih.gov

Solvent-free conditions: Reactions can be performed without a solvent, reducing waste and environmental impact. nih.gov

Alternative solvents: Polyethylene glycol (PEG-400) has been used as a recyclable solvent, offering a greener alternative to volatile organic compounds. rjpbcs.com

The general scheme for the Claisen-Schmidt condensation to produce this compound derivatives is depicted below:

Scheme 1: General synthesis of this compound derivatives via Claisen-Schmidt condensation.

Alternative Synthetic Routes Employing 4-Acetamidoacetophenone Precursors

While the Claisen-Schmidt condensation is dominant, other methods can be employed, particularly for the synthesis of more complex or substituted derivatives. One such approach involves the initial synthesis of 4-acetamidoacetophenone itself. This precursor is commonly prepared by the acetylation of 4-aminoacetophenone using acetic anhydride. eijppr.commdpi.com The resulting N-(4-acetylphenyl)acetamide can then be used in subsequent condensation reactions. eijppr.com

In some cases, multi-step syntheses are employed to introduce specific functionalities. For instance, a trisubstituted triazine bearing an acetyl group has been used as a precursor, which is then reacted with various aldehydes to yield chalcone derivatives. ijpsjournal.comeijppr.com This strategy allows for the incorporation of a triazine moiety into the final chalcone structure.

Another approach is the Wittig reaction, which has been explored as an alternative to the aldol (B89426) condensation for chalcone synthesis, particularly when the latter shows limitations. iqs.edu This method involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone.

Influence of Substituent Effects on Reaction Pathways and Yields

Substituents on the Benzaldehyde (Ring B):

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) on the benzaldehyde ring can increase the electron density on the carbonyl carbon, making it less electrophilic. This can sometimes lead to slower reaction rates. However, in some reported cases, the presence of a hydroxyl group has resulted in high yields. nih.gov

Electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (e.g., -Cl) on the benzaldehyde ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the enolate. This generally leads to faster reaction rates and often results in good to excellent yields. mdpi.com

Substituents on the 4-Acetamidoacetophenone (Ring A): The acetamido group (-NHCOCH3) at the 4'-position is a moderately activating, ortho-, para-directing group. Its presence influences the reactivity of the acetyl group's α-protons.

The interplay of these substituent effects is crucial for optimizing reaction conditions to achieve the desired products in high yields. A systematic investigation of these effects is essential for the rational design and synthesis of new this compound derivatives.

Advanced Synthetic Modifications and Heterocyclic Annulation

The versatile chemical nature of the this compound scaffold allows for a wide range of structural modifications, including the incorporation of heterocyclic rings. These modifications are often pursued to enhance the biological activity of the parent compound.

Synthesis of Chalcone-Heterocycle Hybrids Incorporating the Acetamido Moiety

A significant area of development is the synthesis of hybrid molecules where the this compound core is linked to a heterocyclic ring system. researchgate.net These hybrids can be designed by either having a heterocycle as a substituent on one of the phenyl rings or by using the chalcone as a precursor for the construction of a new heterocyclic ring.

One common strategy involves the reaction of the α,β-unsaturated carbonyl system of the chalcone with various binucleophiles to form new heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoline rings. researchgate.netmdpi.com Similarly, other nitrogen-containing heterocycles like triazoles can be incorporated. farmaciajournal.com

The synthesis of these hybrids often involves multi-step reaction sequences. For instance, a sulfonamide moiety can be introduced, followed by Claisen-Schmidt condensation and subsequent cyclization to form five-membered heterocyclic hybrids like pyrazolines. mdpi.com The combination of the acetamido group, the chalcone backbone, and a heterocyclic ring can lead to compounds with novel pharmacological profiles.

Strategies for Introducing Diverse Substituents on Phenyl Rings A and B

The introduction of a wide array of substituents on both phenyl rings (A and B) is a key strategy for creating a library of this compound derivatives with diverse properties. eijppr.com

Ring B Modifications: This is most straightforwardly achieved by using a diverse range of commercially available or synthetically prepared substituted benzaldehydes in the Claisen-Schmidt condensation. This allows for the introduction of various functional groups at different positions of the B ring. nih.govmdpi.com

Ring A Modifications: While the focus of this article is on this compound, it is worth noting that modifications on Ring A, beyond the acetamido group, would require starting with a differently substituted acetophenone. For instance, to introduce other substituents alongside the acetamido group, one would need to synthesize the corresponding multi-substituted acetophenone precursor.

The ability to synthetically access a wide variety of substituted chalcones is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity.

Data Tables

Table 1: Examples of Synthesized this compound Derivatives and their Yields

| Compound ID | Substituent on Ring B | Yield (%) | Reference |

| 1 | H | 95 | mdpi.com |

| 2 | 4-CH₃ | 88 | mdpi.com |

| 3 | 4-OCH₃ | 92 | mdpi.com |

| 4 | 4-Cl | 90 | mdpi.com |

| 5 | 3-NO₂ | 85 | mdpi.com |

| 6 | 4-NO₂ | 72 | mdpi.com |

| 7 | 3,4-di-OCH₃ | 89 | mdpi.com |

Characterization Techniques in Synthetic Elucidation

The confirmation of the successful synthesis of this compound and its derivatives relies on various analytical techniques. Among these, spectroscopic methods are paramount for elucidating the molecular structure and ensuring the desired compound has been formed.

Spectroscopic Confirmation of Molecular Structure (e.g., NMR, FT-IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the structural confirmation of this compound. These methods provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the specific arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm its structure.

In the ¹H NMR spectrum of this compound, the trans configuration of the α,β-unsaturated ketone is confirmed by the coupling constant (J) of the vinylic protons, Hα and Hβ, which is typically in the range of 15-16 Hz. mdpi.com The signals for these protons appear as doublets. For instance, in one study, the Hα and Hβ protons of the parent this compound were observed as doublets at 7.69 ppm and 7.98 ppm, respectively, with a coupling constant of 15.6 Hz. mdpi.com The aromatic protons appear as a multiplet in the downfield region of the spectrum. The singlet for the methyl protons of the acetamido group is also a key diagnostic signal. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the chalcone moiety (C=O) is typically observed at a chemical shift of around 188 ppm. mdpi.com The carbons of the α,β-unsaturated system, Cα and Cβ, also have characteristic chemical shifts. mdpi.com The presence of the acetamido group is confirmed by the signals for the amide carbonyl carbon (N-C=O) and the methyl carbon (-CH₃). mdpi.com

Interactive ¹H NMR Data for this compound Derivatives mdpi.com

| Compound | Hα (ppm, d, J=Hz) | Hβ (ppm, d, J=Hz) | Ar (ppm, m) | OCCH₃ (ppm, s) | Other Signals (ppm) |

| N-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}acetamide (1) | 7.69 (15.6) | 7.98 (15.6) | 7.50 – 8.15 | 2.1 | - |

| N-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl}acetamide (4) | 7.69 (15.6) | 7.94 (15.6) | 7.50 – 8.15 | 2.1 | - |

| N-(4-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}phenyl)acetamide (7) | 7.59 (15.6) | 7.62 (15.6) | 6.69–8.08 | 2.07 | 2.96 (s, 2CH₃) |

| N-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]phenyl}acetamide (8) | 7.57 (16) | 7.93 (16) | 7.82 – 8.10 | 3.08 | 7.17-7.66 (m, thienyl) |

| N-{4-[(2E)-3-(2-furyl)prop-2-enoyl]phenyl}acetamide (9) | 7.57 (15.8) | 7.58 (15.8) | 7.82 – 8.09 | 3.01 | 6.63-7.76 (m, furyl) |

Interactive ¹³C NMR Data for this compound Derivatives mdpi.com

| Compound | C=O (ppm) | Cα (ppm) | Cβ (ppm) | C-N (ppm) | N-C=O (ppm) | -CH₃ (ppm) | Other Signals (ppm) |

| N-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl}acetamide (4) | 188.1 | 123.4 | 142.5 | 144.5 | 169.7 | 24.9 | 135.6 (C-Cl) |

| N-(4-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}phenyl)acetamide (7) | 189.0 | 120.4 | 145.64 | 144.34 | 168.9 | 24.5 | 39.5 (N-CH₃) |

| N-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]phenyl}acetamide (8) | 187.8 | 121.2 | 136.8 | 144.6 | 169.5 | 23.8 | 141.2, 130.0 (S-C) |

| N-{4-[(2E)-3-(2-furyl)prop-2-enoyl]phenyl}acetamide (9) | 187.2 | 119.1 | 129.9 | 144.0 | 168.9 | 23.8 | 145.6, 152.1 (O-C) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, several characteristic absorption bands are observed.

The spectrum typically shows a strong absorption band for the carbonyl group (C=O) of the α,β-unsaturated ketone in the range of 1645-1662 cm⁻¹. mdpi.com The stretching vibration of the amide carbonyl (-NH-C=O) appears at a higher frequency, generally between 1662 and 1697 cm⁻¹. mdpi.com The C=C stretching vibration of the enone system is observed around 1597-1607 cm⁻¹. mdpi.com The presence of the N-H group of the amide is confirmed by a stretching vibration in the region of 3150-3300 cm⁻¹. The aromatic C-H stretching and bending vibrations also give rise to characteristic bands in the spectrum.

Interactive FT-IR Data for this compound Derivatives mdpi.com

| Compound | -NH-C=O (ν, cm⁻¹) | -C=O (ν, cm⁻¹) | -C=C (ν, cm⁻¹) |

| N-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}acetamide (1) | 1676 | 1648 | 1598 |

| N-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl}acetamide (4) | 1662 | 1607 | 1534 |

| N-(4-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}phenyl)acetamide (7) | 1684 | 1646 | 1597 |

| N-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]phenyl}acetamide (8) | 1677 | 1647 | 1600 |

| N-{4-[(2E)-3-(2-furyl)prop-2-enoyl]phenyl}acetamide (9) | 1697 | 1645 | 1597 |

Elucidation of Molecular Mechanisms of Action for 4 Acetamidochalcone Derivatives

Molecular Mechanisms of Antineoplastic Action in Cellular Models

The antineoplastic activity of 4'-acetamidochalcone derivatives is largely attributed to their ability to trigger programmed cell death, or apoptosis, in cancerous cells. researchgate.net Apoptosis is a highly regulated process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. mdpi.comteachmeanatomy.info This process can be initiated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. teachmeanatomy.infowikipedia.org Both pathways converge on the activation of a family of proteases called caspases, which are responsible for the execution of the apoptotic program. mdpi.comwikipedia.org

Induction of Programmed Cell Death Pathways

This compound derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents. researchgate.net The following subsections delve into the specific molecular events through which these compounds exert their pro-apoptotic effects.

The activation of the caspase cascade is a central event in apoptosis. mdpi.comnih.gov This cascade involves initiator caspases (like caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7). mdpi.comwikipedia.org Upon receiving an apoptotic signal, initiator caspases are activated and, in turn, cleave and activate the executioner caspases. wikipedia.orgresearchgate.net These executioner caspases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.combio-rad-antibodies.com

Research has demonstrated that treatment with certain chalcone (B49325) derivatives leads to the activation of executioner caspases. For instance, studies have shown the cleavage and subsequent activation of caspase-3 and caspase-7 in cancer cells exposed to these compounds. researchgate.netthermofisher.com This activation is a clear indicator that the cells are undergoing apoptosis. The detection of cleaved forms of these caspases by methods like western blotting serves as a confirmation of the apoptotic signaling pathway being triggered. bio-rad-antibodies.com

Table 1: Key Caspases in Apoptosis

| Caspase Type | Examples | Role in Apoptosis |

|---|---|---|

| Initiator Caspases | Caspase-8, Caspase-9 | Activated by pro-apoptotic signals and initiate the caspase cascade. mdpi.comwikipedia.org |

| Executioner Caspases | Caspase-3, Caspase-6, Caspase-7 | Cleave cellular substrates to carry out the process of apoptosis. mdpi.comwikipedia.org |

The intrinsic pathway of apoptosis is critically dependent on the permeabilization of the outer mitochondrial membrane (MOMP). mdpi.comfree.fr This event leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, the most notable of which is cytochrome c. mdpi.comfree.frnih.gov In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. free.frnih.gov The apoptosome recruits and activates initiator caspase-9, which subsequently activates the executioner caspases. researchgate.netnih.gov

Studies have indicated that this compound derivatives can induce MOMP, leading to the release of cytochrome c. This release is a pivotal step in the intrinsic apoptotic pathway. nih.govnih.gov The translocation of cytochrome c from the mitochondria to the cytosol is a key event that commits the cell to apoptosis. free.fr

The process of MOMP is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. teachmeanatomy.infoexplorationpub.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). teachmeanatomy.infoexplorationpub.comscientificarchives.com The balance between these opposing factions determines the cell's fate. teachmeanatomy.info Anti-apoptotic proteins function to prevent MOMP, thereby inhibiting apoptosis. biorxiv.org Conversely, pro-apoptotic proteins promote MOMP. free.frresearchgate.net

The pro-apoptotic members can be further divided into the "effector" proteins Bax and Bak, which directly form pores in the outer mitochondrial membrane, and the "BH3-only" proteins (e.g., Bid, Puma, Noxa), which act as sensors of cellular stress and activate the effectors. free.frscientificarchives.com this compound derivatives have been shown to modulate the expression and/or activity of Bcl-2 family members. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. frontiersin.orguliege.benih.gov This shift in the balance towards pro-apoptotic members facilitates MOMP and subsequent cell death. frontiersin.org

Table 2: Key Bcl-2 Family Proteins in Apoptosis

| Protein Family | Members | Function in Apoptosis |

|---|---|---|

| Anti-apoptotic | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing MOMP. teachmeanatomy.infobiorxiv.org |

| Pro-apoptotic (Effectors) | Bax, Bak | Directly permeabilize the outer mitochondrial membrane. free.frresearchgate.net |

| Pro-apoptotic (BH3-only) | Bid, Puma, Noxa | Sense cellular stress and activate effector proteins. nih.govscientificarchives.com |

The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to stress, including DNA damage. nih.govmedsci.org Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis. nih.govmedsci.org p53-dependent apoptosis is primarily mediated through the intrinsic pathway. nih.govnih.gov p53 can transcriptionally upregulate several pro-apoptotic genes, including those encoding for the BH3-only proteins Puma and Noxa, as well as the effector protein Bax. nih.govmdpi.commdpi.com

The activity of this compound derivatives can be influenced by the p53 status of the cancer cells. In cells with functional p53, these compounds may enhance p53-mediated apoptosis. However, it is noteworthy that some chalcones can induce apoptosis through p53-independent mechanisms, which is significant for treating cancers with mutated or non-functional p53. mdpi.com These p53-independent pathways may involve the direct activation of other pro-apoptotic proteins or the inhibition of survival pathways.

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface. mdpi.comcreative-diagnostics.comnih.gov This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-associated death domain (FADD), and the subsequent activation of initiator caspase-8. thermofisher.comcreative-diagnostics.com Activated caspase-8 can then directly cleave and activate executioner caspases or, in some cell types, cleave the BH3-only protein Bid to its truncated form, tBid. free.fr tBid then translocates to the mitochondria to engage the intrinsic pathway, thus creating a crosstalk between the two apoptotic pathways. free.fr

While the primary mechanism of action for many chalcone derivatives appears to be through the intrinsic pathway, the possibility of their involvement in the extrinsic pathway cannot be entirely ruled out. Further research is needed to fully elucidate whether this compound derivatives can directly or indirectly influence the components of the death receptor pathway.

Role of Tumor Suppressor Pathways (e.g., p53-dependent and p53-independent mechanisms)[4],[3],[5],

Regulation of Cell Cycle Progression

The cell cycle is a fundamental process that ensures the faithful replication and division of cells. It is tightly regulated by a complex network of proteins to prevent uncontrolled cell proliferation, a hallmark of cancer. Derivatives of this compound have been shown to interfere with this process, leading to the arrest of cancer cells at specific phases of the cell cycle.

Induction of G1/S or G2/M Cell Cycle Arrest

Research has demonstrated that this compound derivatives can induce cell cycle arrest at different checkpoints, primarily at the G1/S and G2/M transitions. The G1/S checkpoint controls the commitment of a cell to enter the DNA synthesis (S) phase, while the G2/M checkpoint ensures that the cell is ready for mitosis (M phase).

For instance, a chalcone derivative, compound 1C, was found to cause a significant arrest of ovarian cancer cells in the G2/M phase. mdpi.comnih.gov This arrest was observed in both sensitive (A2780) and cisplatin-resistant (A2780cis) ovarian cancer cell lines, with the most pronounced effect seen after 12 hours of exposure in the A2780 cells. mdpi.com This G2/M arrest was accompanied by a decrease in the proportion of cells in the G1 or S phases. mdpi.com The induction of G2/M arrest is a common mechanism for many anti-cancer agents, as it prevents the cell from dividing and propagating. frontiersin.org Some synthetic 2,3-arylpyridylindole derivatives have also been shown to induce a biphasic cell cycle arrest, causing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in lung cancer cells. nih.gov Similarly, homoisoflavane derivatives have been observed to reduce the proliferation of breast cancer cells through G2/M cell cycle arrest. biomolther.org

The ability of these compounds to halt the cell cycle at these critical checkpoints prevents the proliferation of cancerous cells and can ultimately lead to apoptosis (programmed cell death).

Interference with Cyclin-Dependent Kinases (CDKs) and Cyclins

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are enzymes that phosphorylate key protein substrates. nih.govmdpi.comtaylorandfrancis.com The activity of CDKs is dependent on their association with regulatory proteins called cyclins. mdpi.compraxilabs.com Different cyclin-CDK complexes are active at different stages of the cell cycle. For example, CDK4/6-cyclin D complexes are crucial for the G1 phase, while CDK2-cyclin E/A complexes are important for the G1/S transition and S phase, and CDK1-cyclin A/B complexes drive the G2/M transition and mitosis. nih.govmdpi.com

Derivatives of this compound can exert their cell cycle inhibitory effects by interfering with the activity of these essential kinases. By inhibiting specific CDKs, these compounds can block the phosphorylation of proteins necessary for the cell to advance to the next phase of the cycle. For instance, the inhibition of CDK1, a key inducer of G2/M phase progression, has been linked to G2/M arrest. biomolther.org The development of selective CDK inhibitors is a significant area of cancer research, with some inhibitors targeting specific CDKs like CDK4/6. mdpi.comnih.gov

The table below summarizes the key cyclin-CDK complexes and their roles in the cell cycle.

| Cyclin-CDK Complex | Cell Cycle Phase | Function |

| Cyclin D-CDK4/6 | G1 | Promotes entry into the cell cycle. nih.govpraxilabs.com |

| Cyclin E-CDK2 | G1/S Transition | Triggers the transition from G1 to S phase. taylorandfrancis.compraxilabs.com |

| Cyclin A-CDK2 | S Phase | Required for progression through the S phase. taylorandfrancis.com |

| Cyclin B-CDK1 | G2/M Transition | Drives the cell through mitosis. mdpi.com |

Upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs) (e.g., p21)

Cyclin-dependent kinase inhibitors (CKIs) are proteins that negatively regulate the activity of cyclin-CDK complexes, acting as crucial brakes in the cell cycle. praxilabs.comwikipedia.orgwikipedia.org There are two main families of CKIs: the INK4 family and the CIP/KIP family. praxilabs.com The CIP/KIP family includes proteins like p21 (also known as p21Waf1/Cip1), which can inhibit a broad range of cyclin-CDK complexes. wikipedia.orgnih.gov

Studies have shown that some this compound derivatives can upregulate the expression of p21. mdpi.comnih.gov Increased levels of p21 lead to the inhibition of CDK activity, thereby halting cell cycle progression. nih.govnih.gov For example, the chalcone derivative 1C was found to modulate the activity of p21 in ovarian cancer cells, contributing to the observed G2/M arrest. mdpi.comnih.gov Similarly, the treatment of breast cancer cells with homoisoflavane derivatives led to increased expression of p21, which in turn reduced the expression of CDK1. biomolther.org The protein p21 is a major target of the tumor suppressor p53, linking DNA damage to cell cycle arrest. wikipedia.org

The ability of these compounds to increase the levels of endogenous CDK inhibitors like p21 represents a key mechanism for their anti-proliferative effects.

Modulation of Retinoblastoma (Rb) Protein Phosphorylation

The retinoblastoma (Rb) protein is a critical tumor suppressor that controls the G1/S transition. nih.govresearchgate.netwikipedia.org In its unphosphorylated or underphosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S phase entry. nih.gov During the G1 phase, cyclin D-CDK4/6 and subsequently cyclin E-CDK2 phosphorylate Rb. mdpi.comnih.gov This hyperphosphorylation causes Rb to release E2F, allowing the cell cycle to proceed. nih.gov

Research indicates that this compound derivatives can influence the phosphorylation status of the Rb protein. A study involving the chalcone derivative 1C demonstrated a significant downregulation of phosphorylated Rb in both A2780 and A2780cis ovarian cancer cells after 24 hours of treatment. mdpi.com This dephosphorylation of Rb would lead to the inhibition of E2F-mediated transcription and contribute to cell cycle arrest, complementing the observed G2/M block. mdpi.com The phosphorylation state of Rb is tightly regulated throughout the cell cycle, with the protein being unphosphorylated in the G0 and G1 phases and becoming hyperphosphorylated in the S and G2/M phases. nih.govbdbiosciences.com

The table below illustrates the effect of Rb phosphorylation on cell cycle progression.

| Rb Phosphorylation State | E2F Binding | Cell Cycle Progression |

| Unphosphorylated/Underphosphorylated | Bound to Rb | Arrested at G1/S |

| Hyperphosphorylated | Released from Rb | Proceeds through G1/S |

Targeting Specific Cancer-Related Molecular Entities

Beyond the general cell cycle machinery, certain this compound derivatives have been found to interact with other specific molecules that are crucial for cancer cell survival and proliferation.

Interactions with Nucleic Acids (e.g., duplex DNA)

Deoxyribonucleic acid (DNA) is the primary target for many anticancer drugs. atdbio.com Molecules that can interact with DNA can interfere with essential cellular processes such as replication and transcription, ultimately leading to cell death. atdbio.com These interactions can occur through various modes, including intercalation (sliding between the base pairs of the DNA double helix) and groove binding. atdbio.commdpi.com

Some derivatives of this compound have been suggested to exert their biological effects through interactions with duplex DNA. While the specific chalcone derivatives are not detailed, the principle of small molecules binding to DNA is well-established. For example, pyrene (B120774) derivatives have been shown to interact with duplex DNA sequences of human oncogenes and tumor suppressor genes primarily through groove binding, with some evidence of intercalation. mdpi.com Similarly, acridine (B1665455) derivatives have been found to bind to both duplex and quadruplex DNA structures. mdpi.com The binding of these small molecules can stabilize the DNA duplex, prevent its unwinding, and inhibit the enzymes involved in DNA processing, thereby blocking cell proliferation. atdbio.com Distamycin A derivatives have also been shown to interact with G-quadruplex structures found in telomeres, which is a promising approach for developing new anticancer drugs. nih.gov

The potential for this compound derivatives to interact with and modify the structure and function of DNA represents another important aspect of their molecular mechanism of action.

Modulation of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor - EGFR)

Derivatives of this compound have been investigated for their potential to modulate the activity of receptor tyrosine kinases, with a particular focus on the Epidermal Growth Factor Receptor (EGFR). The abnormal expression of EGFR is closely linked to the development of various cancers. frontiersin.org The 4-anilinoquinazoline (B1210976) scaffold is a crucial component for a series of EGFR inhibitors, ensuring significant binding affinity with the receptor. frontiersin.org

In the pursuit of novel EGFR inhibitors, researchers have designed and synthesized various derivatives. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were created and evaluated for their anti-proliferative activities. frontiersin.org Several of these compounds demonstrated promising results against cancer cell lines such as A549, HT-29, and MCF-7. frontiersin.org Notably, compound 7i, a member of this series, exhibited excellent antitumor activity against these cell lines. frontiersin.org Molecular docking and molecular dynamics simulations revealed that the 4-anilinoquinazoline portion of these molecules is an indispensable fragment for their inhibitory action on EGFR. frontiersin.org

Another approach has been the synthesis of new biphenyl-containing derivatives predicted to function as allosteric inhibitors of EGFR tyrosine kinase. ssaa.ru Allosteric inhibition presents an attractive strategy for developing anticancer drugs that can potentially circumvent the chemoresistance seen with ATP-competitive inhibitors. ssaa.ru One such derivative, compound S4, showed cytotoxicity against three tested cancer cell lines, with particular effectiveness against HCT-116 colorectal cancer cells, comparable to the established EGFR inhibitor Erlotinib. ssaa.ru This compound was found to induce the intrinsic apoptotic pathway in HCT-116 cells by causing cell cycle arrest in the G2/M phase. ssaa.ru

Furthermore, a novel theobromine-derived EGFR inhibitor, (2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-N-(2,6-dimethylphenyl)acetamide), has been developed and shown to possess the necessary structural features to interact with the EGFR pocket. researchgate.net This compound was specifically designed to target the EGFR protein and is considered a potential lead for developing new anticancer agents. researchgate.net The design incorporated an acetamide (B32628) group as a hydrophilic linker, a feature also found in tyrphostins. researchgate.net

The table below summarizes the inhibitory activities of selected EGFR inhibitor derivatives.

| Compound | Target Cell Lines | IC50 Values | Key Findings |

| Compound 7i | A549, HT-29, MCF-7 | 2.25 µM, 1.72 µM, 2.81 µM respectively | Excellent antitumor activity, with the 4-anilinoquinazoline scaffold being crucial for EGFR inhibition. frontiersin.org |

| Compound S4 | HCT-116 | Comparable to Erlotinib | Induces intrinsic apoptosis via G2/M phase arrest; acts as an allosteric inhibitor. ssaa.ru |

| ZINC01201194 | PC-9, H1975 | 2.30 µM, 4.79 µM respectively | Good anti-proliferative activity against specific cancer cell lines. mdpi.com |

| Theobromine derivative | Not specified | Not specified | Possesses essential structural characteristics for binding to the EGFR pocket. researchgate.net |

Inhibition of Topoisomerase Enzymes (Type I and II)

DNA topoisomerases are vital enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. patsnap.com Inhibitors of these enzymes interfere with their function, leading to DNA damage and cell death, making them a key class of anticancer drugs. patsnap.com Topoisomerase inhibitors are broadly categorized as catalytic inhibitors or poisons. patsnap.com

Topoisomerase I Inhibitors: Camptothecin and its derivatives are well-known inhibitors of Topoisomerase I. patsnap.combiochempeg.com They function by stabilizing the complex formed between the enzyme and DNA, which prevents the re-ligation of the single-strand break created by the enzyme. patsnap.combiochempeg.com This leads to an accumulation of single-strand breaks and ultimately, cell death. patsnap.com

Topoisomerase II Inhibitors: These inhibitors target Type II topoisomerases, which create transient double-strand breaks in DNA to resolve tangles and supercoils. patsnap.comca.gov Some inhibitors, like etoposide (B1684455) and doxorubicin, act as "poisons" by stabilizing the covalent complex between the enzyme and the cleaved DNA, leading to an accumulation of double-strand breaks and triggering apoptosis. patsnap.com Others are catalytic inhibitors that prevent the enzyme from performing its function without stabilizing the cleavage complex. ca.gov

Derivatives of altholactone (B132534), when modified with a halogenated benzoate (B1203000) group, have demonstrated enhanced inhibitory activity against Topoisomerase IIα. nih.gov These derivatives were more effective than the parent altholactone in a cell-free system and showed cytotoxicity against cholangiocarcinoma (CCA) cell lines. nih.gov Specifically, a fluorobenzoate derivative of altholactone was found to arrest the cell cycle in the sub-G1 phase and induce apoptosis in CCA cells. nih.gov This was accompanied by a significant reduction in Topoisomerase IIα protein expression and an increase in DNA double-strand breaks. nih.gov

The table below highlights the mechanisms of different topoisomerase inhibitors.

| Inhibitor Type | Enzyme Target | Mechanism of Action | Example Compounds |

| Type I Poison | Topoisomerase I | Stabilizes the enzyme-DNA cleavage complex, preventing re-ligation of single-strand breaks. patsnap.combiochempeg.com | Camptothecin, Irinotecan, Topotecan. patsnap.com |

| Type II Poison | Topoisomerase II | Stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks. patsnap.comca.gov | Etoposide, Doxorubicin, Altholactone derivatives. patsnap.comnih.gov |

| Catalytic Inhibitor | Topoisomerase II | Prevents the enzyme from carrying out its catalytic function without stabilizing the cleavage complex. ca.gov | Dexrazoxane. oncohemakey.com |

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the eukaryotic cytoskeleton, playing a critical role in cell division, motility, and shape maintenance. frontiersin.orgnih.gov The disruption of microtubule dynamics is a well-established strategy for cancer therapy, as it can lead to mitotic arrest and apoptosis in rapidly dividing tumor cells. nih.gov

Chalcones are among the classes of compounds that have been developed as a new generation of analogs to Combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization. frontiersin.org These agents often work by binding to the colchicine (B1669291) binding site on β-tubulin, which inhibits the assembly of microtubules. frontiersin.orgnih.gov

Research has shown that certain derivatives can significantly disrupt the microtubule network. For example, some oxazole-bridged combretastatin A-4 analogs with short spacers were found to have pronounced microtubule disrupting effects, leading to a G2/M phase arrest in melanoma cells. mdpi.com Immunofluorescence staining in A549 lung cancer cells treated with imidazopyridine scaffold compounds also revealed a disruption of microtubule formation, leading to multipolar spindles, similar to the effects of known microtubule inhibitors like colchicine and paclitaxel. researchgate.net

The disruption of microtubule dynamics is a key mechanism for the anticancer activity of these compounds. By interfering with the formation and function of the mitotic spindle, these agents can effectively halt cell division and induce cell death in cancerous cells. nih.gov

The table below presents findings on the microtubule-disrupting effects of certain compounds.

| Compound/Derivative Class | Cell Line | Observed Effect | Mechanism |

| Oxazole-bridged Combretastatin A-4 analogs | 518A2 Melanoma | Complete disruption of the microtubule cytoskeleton at 0.5 µM (for compound 4d). mdpi.com | Inhibition of microtubule assembly, leading to G2/M arrest. mdpi.com |

| Imidazopyridine scaffold compounds (6, 8, 9) | A549 Lung Cancer | Formation of classical multipolar spindle profiles. researchgate.net | Modulation of tubulin assembly with irregular morphology. researchgate.net |

| Diarylpyridine derivative (10t) | HeLa | Disruption of the cellular microtubule structure. nih.gov | Binds to the colchicine binding site on microtubules, leading to G2/M phase arrest and apoptosis. nih.gov |

Interference with Protein Kinase Pathways (e.g., CDK, MK-2, PLK1, Eg5, IKK)

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a common feature of cancer. Consequently, they are important targets for anticancer drug development.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The development of selective CDK inhibitors is a significant area of research. A new chemotype of imidazole-4-N-acetamide substituted derivatives has been explored for its potential to selectively target CDKs. nih.gov Newly synthesized compounds in this class were analyzed for their binding to CDK1, -2, -5, and -9, with results showing a good correlation between calculated binding energies and in vitro inhibitory potencies. nih.gov

Polo-like Kinase 1 (PLK1): PLK1 is another critical kinase involved in cell cycle progression. A kinome inhibitor screen identified PLK1 as a key player in post-transcriptional control in cancer. nih.gov Inhibition of PLK1 with the pharmacological inhibitor volasertib (B1683956) was found to reduce the expression of cytokine and cell growth-related mRNAs. nih.gov This effect is mediated, at least in part, through the MAPK-activated protein kinase 2 (MK2) pathway. nih.gov PLK1 inhibition leads to reduced phosphorylation and stability of the mRNA decay-promoting protein tristetraprolin (ZFP36/TTP), which in turn accelerates the decay of certain cancer-related mRNAs. nih.gov

The table below summarizes the effects of inhibitors on these protein kinase pathways.

| Kinase Target | Inhibitor Class/Compound | Cellular Effect |

| CDK1, -2, -5, -9 | Imidazole-4-N-acetamide derivatives | Selective inhibition of CDK activity. nih.gov |

| PLK1 | Volasertib | Reduces expression of cytokine and cell growth ARE mRNAs; accelerates mRNA decay. nih.gov |

| MK-2 | Not specified (downstream of PLK1) | Involved in the phosphorylation and inactivation of the mRNA decay-promoting protein ZFP36/TTP. nih.gov |

Molecular Mechanisms of Anti-inflammatory Action

Modulation of Inflammatory Mediators and Cytokines

Prostaglandin E2 (PGE2) is a key lipid mediator derived from arachidonic acid that plays a significant role in inflammation. frontiersin.org Its synthesis is often upregulated during inflammatory responses. frontiersin.org The inhibition of PGE2 production is a major mechanism of action for many anti-inflammatory drugs.

The synthesis of PGE2 involves the conversion of arachidonic acid to PGH2 by cyclooxygenase (COX) enzymes, which is then converted to PGE2 by PGE synthase. researchgate.net Studies on synthetic 2'-hydroxychalcone (B22705) derivatives have shed light on their ability to suppress PGE2 production. In an examination of 14 such derivatives, several compounds, including 2',4-dihydroxy-4'-methoxychalcone, 2',4-dihydroxy-6'-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone, were found to potently suppress PGE2 production in rat peritoneal macrophages. nih.gov The 50% inhibitory concentration (IC50) for these compounds was determined to be 3 µM. nih.gov

Further investigation into the mechanism revealed that the inhibition of PGE2 production by these chalcone derivatives was due to the inhibition of TPA-induced COX-2 protein expression, rather than direct inhibition of the COX-2 enzyme itself. nih.gov This suggests that these compounds interfere with the signaling pathways that lead to the upregulation of COX-2 during inflammation. The presence of 4'-methoxyl and 6'-methoxyl groups on the chalcone scaffold appears to be important for this potent inhibitory activity. nih.gov

The table below details the findings on the inhibition of PGE2 synthesis by 2'-hydroxychalcone derivatives.

| Compound | IC50 for PGE2 Inhibition | Mechanism of Action |

| 2',4-Dihydroxy-4'-methoxychalcone | 3 µM | Inhibition of TPA-induced COX-2 protein expression. nih.gov |

| 2',4-Dihydroxy-6'-methoxychalcone | 3 µM | Inhibition of TPA-induced COX-2 protein expression. nih.gov |

| 2'-Hydroxy-4'-methoxychalcone | 3 µM | Inhibition of TPA-induced COX-2 protein expression. nih.gov |

Inhibition of Nitric Oxide (NO) Production via Inducible Nitric Oxide Synthase (iNOS)[11],

Interference with Key Signaling Pathways

The anti-inflammatory effects of this compound derivatives are rooted in their ability to interfere with crucial intracellular signaling pathways that regulate the expression of inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including COX-2, iNOS, and various pro-inflammatory cytokines. mdpi.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govresearchgate.net Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate target gene transcription. researchgate.netfrontiersin.org

Chalcone derivatives have been shown to suppress the activation of NF-κB. researchgate.netjst.go.jp This inhibition prevents the nuclear translocation of NF-κB, thereby blocking the transcription of its downstream inflammatory target genes. researchgate.netresearchgate.net The modulation of the NF-κB pathway is a central mechanism by which these compounds exert their anti-inflammatory effects, as it sits (B43327) at the convergence point of many inflammatory signals. mdpi.comaging-us.com

Activator Protein-1 (AP-1) is another key transcription factor involved in inflammation and cellular stress responses. medchemexpress.com It is typically a dimer composed of proteins from the Jun and Fos families. nih.gov The activation of AP-1 is crucial for the expression of several inflammatory genes. mdpi.com

Research has demonstrated that some chalcone derivatives can suppress the LPS-induced activation of AP-1 in macrophage cell lines. researchgate.net The inhibition of AP-1, often in concert with NF-κB inhibition, leads to a more comprehensive blockade of the inflammatory response. researchgate.net This dual inhibition suggests that these compounds can target multiple, convergent signaling pathways to achieve their anti-inflammatory effects. researchgate.net

Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways, are essential signaling cascades that translate extracellular stimuli into cellular responses, including inflammation. free.frresearchgate.net These pathways are activated by various stimuli such as inflammatory cytokines and cellular stress. mdpi.comnih.gov

The JNK and p38 MAPK pathways, often termed stress-activated protein kinase pathways, are particularly important in regulating inflammation and apoptosis. free.frmdpi.com Activation of p38 MAPK can lead to the expression of pro-inflammatory mediators like COX-2 and TNF-α. mdpi.com Chalcone derivatives have been found to interact with these MAPK pathways. The anti-inflammatory mechanisms of some compounds are attributed to the inhibition of AKT and MAPK activation, which in turn decreases the expression of pro-inflammatory cytokines and inducible enzymes like iNOS and COX-2. researchgate.net The modulation of MAPK signaling pathways represents a significant mechanism by which chalcone derivatives can control inflammatory processes.

Interactive Data Tables

Table 1: Effects of Chalcone Derivatives on Inflammatory Mediators

| Compound Class | Target Mediator | Effect | Cell Line/Model |

| 2'-Hydroxychalcones | COX-2 | Suppression of induction | Rat peritoneal macrophages |

| 2'-Hydroxychalcones | Nitric Oxide (NO) | Inhibition of production | Murine macrophage RAW 264.7 |

| 2'-Hydroxychalcones | TNF-α | Inhibition of production | Murine macrophage RAW 264.7 |

| Chrysin derivatives | COX-2 | Strong inhibition (Ch-4) | In vitro enzyme assay |

| Chrysin derivatives | Nitric Oxide (NO) | Moderate inhibition (Ch-2, Ch-4) | Cultured Raw264.7 cells |

Table 2: Impact of Chalcone Derivatives on Signaling Pathways

| Compound Class | Signaling Pathway | Effect | Cell Line |

| 2'-Hydroxychalcones | NF-κB | Suppression of LPS-induced activation | RAW 264.7 |

| 2'-Hydroxychalcones | AP-1 | Suppression of LPS-induced activation | RAW 264.7 |

| Various Chalcones | MAPK (AKT) | Inhibition of activation | Not specified |

Inhibition of NLRP3 Inflammasome Activation

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses. frontiersin.orgfrontiersin.org Its activation is a multi-step process that results in the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. frontiersin.orgfrontiersin.orgbiomolther.org Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it an important therapeutic target. frontiersin.orgnih.gov

The activation of the NLRP3 inflammasome typically requires two signals. A priming signal, often from pathogen-associated molecular patterns (PAMPs), initiates the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway. frontiersin.org A second activation signal, triggered by various stimuli including toxins, ATP, and crystalline substances, leads to the assembly of the inflammasome complex. frontiersin.orgbiomolther.org This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. scientificarchives.com Assembly leads to the auto-activation of caspase-1, which then cleaves the pro-inflammatory cytokines into their active forms. frontiersin.org

Several molecular events are considered critical for NLRP3 activation, with potassium (K+) efflux being a common upstream event for most stimuli. embopress.org Other proposed mechanisms include the production of mitochondrial reactive oxygen species (mtROS) and lysosomal disruption. biomolther.orgresearchgate.net Small molecule inhibitors have been developed that target various stages of this pathway. For instance, the well-studied inhibitor MCC950 directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and preventing its oligomerization. scientificarchives.commdpi.com Other compounds, like curcumin, have been shown to block ASC polymerization, a crucial step for inflammasome assembly. frontiersin.orgembopress.org

While direct studies on this compound are limited, chalcone derivatives, as a class of compounds, are known to possess anti-inflammatory properties. The mechanism by which a derivative like this compound could inhibit the NLRP3 inflammasome may involve direct interaction with the NLRP3 protein to prevent conformational changes necessary for its activation, similar to other known inhibitors. Another potential mechanism is the inhibition of ASC oligomerization, which would halt the downstream activation of caspase-1. embopress.org The anti-allergic drug Tranilast, for example, directly binds to NLRP3 and inhibits its oligomerization and the subsequent formation of the inflammasome complex. embopress.org This provides a plausible model for how chalcone derivatives might exert their inhibitory effects on this inflammatory pathway.

Molecular Mechanisms of Antimicrobial Action

Chalcones and their derivatives are recognized for a wide spectrum of biological activities, including significant antimicrobial effects against various pathogens. scienceopen.comacs.org Their mechanism of action is often multifaceted, targeting several key cellular processes essential for microbial survival.

Disruption of Microbial Cellular Integrity

One of the primary antimicrobial mechanisms of chalcone derivatives involves the physical disruption of the microbial cell envelope, which includes the cell wall and the cytoplasmic membrane. This disruption compromises the structural integrity of the cell, leading to cell death.

The bacterial cell wall, particularly the peptidoglycan layer, is a crucial structure that provides shape and protects the cell from osmotic lysis. libretexts.orgsigmaaldrich.com Its biosynthesis is a well-established target for many antibiotics. creative-biolabs.comnih.gov The process involves the synthesis of precursors in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the existing peptidoglycan matrix by enzymes like transpeptidases and transglycosylases. sigmaaldrich.comcreative-biolabs.com

Chalcone derivatives have been suggested to interfere with this process. Penicillin-binding proteins (PBPs), which are essential transpeptidases for the final steps of peptidoglycan synthesis, are considered prime targets for various antibacterial agents, including chalcones. acs.org By inhibiting these enzymes, chalcone derivatives can prevent the cross-linking of peptidoglycan layers, thereby weakening the cell wall and leading to cell lysis. creative-biolabs.comacs.org Furthermore, some antimicrobial compounds have been shown to inhibit cell envelope synthesis by targeting lipid intermediates that are essential for the biosynthesis of both peptidoglycan and teichoic acids, representing another potential mechanism for chalcone derivatives. nih.gov

The cytoplasmic membrane is a vital barrier that controls the passage of substances into and out of the cell. Chalcone derivatives have demonstrated the ability to disrupt this barrier. nih.govrsc.org This mechanism involves the integration of the chalcone molecule into the lipid bilayer, which alters its fluidity and permeability. uvigo.es

Research has shown that certain chalcone derivatives can cause a rapid disintegration of bacterial cell membrane integrity. nih.gov This disruption can manifest as the dissipation of the transmembrane potential and an increase in membrane permeability. nih.gov Consequently, essential ions and molecules leak from the cytoplasm, including DNA and proteins, ultimately leading to bacterial death. nih.govresearchgate.net This membrane-disrupting ability is a key feature of the bactericidal action of many cationic and phenolic chalcones against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org

Interference with Bacterial Cell Wall Biosynthesis[15],[16],

Inhibition of Essential Microbial Metabolic Processes

Beyond disrupting the physical barriers of the cell, chalcone derivatives can also inhibit fundamental intracellular processes necessary for microbial growth and replication.

The synthesis of macromolecules such as DNA, RNA, and proteins is a fundamental requirement for all living cells. dentalcare.com Interference with any of these processes can halt bacterial growth and lead to cell death.

DNA Synthesis: Bacterial DNA replication is a complex process involving enzymes such as DNA gyrase (a type II topoisomerase), which unwinds the supercoiled DNA to allow for replication. sigmaaldrich.commicrobenotes.com This enzyme is a known target for antibiotics like fluoroquinolones. sigmaaldrich.com Some chalcones have been found to target DNA gyrase B, suggesting a mechanism of action that involves the inhibition of DNA replication. mdpi.com Additionally, studies have shown that chalcones can bind directly to DNA, which could interfere with the replication and transcription processes. researchgate.net

RNA Synthesis: Transcription, the synthesis of RNA from a DNA template, is carried out by DNA-dependent RNA polymerase. nih.govnih.gov This enzyme is another validated target for antibiotics. nih.gov Flavonoids and chalcones have been reported to inhibit RNA synthesis, potentially by interacting with and inhibiting the function of bacterial RNA polymerase. sigmaaldrich.commdpi.com

Protein Synthesis: Bacterial protein synthesis occurs on 70S ribosomes (composed of 30S and 50S subunits) and is a major target for many classes of antibiotics. uobabylon.edu.iqmicrobenotes.com These antibiotics can interfere with various stages of translation, such as the binding of aminoacyl-tRNA or the peptidyl transferase reaction. uobabylon.edu.iqmicrobenotes.com Chalcones are also known to inhibit protein synthesis, likely through interaction with the ribosomal subunits, thereby stopping the elongation of the polypeptide chain and arresting bacterial growth. mdpi.com

The following table summarizes the antimicrobial mechanisms of chalcone derivatives.

Table 1: Summary of Antimicrobial Mechanisms of Chalcone Derivatives| Mechanism Category | Specific Mechanism | Cellular Target | Outcome | References |

|---|---|---|---|---|

| Disruption of Microbial Cellular Integrity | Interference with Bacterial Cell Wall Biosynthesis | Peptidoglycan layer, Penicillin-binding proteins (PBPs) | Weakened cell wall, cell lysis | acs.org, creative-biolabs.com |

| Alteration of Cytoplasmic Membrane Permeability | Cytoplasmic membrane | Increased permeability, leakage of cellular contents, cell death | nih.gov, rsc.org, researchgate.net | |

| Inhibition of Essential Microbial Metabolic Processes | Inhibition of DNA Synthesis | DNA gyrase, DNA molecule | Blocked DNA replication | mdpi.com, researchgate.net, sigmaaldrich.com |

| Inhibition of RNA Synthesis | RNA polymerase | Blocked transcription | mdpi.com, nih.gov |

Targeting Specific Microbial Enzymes (e.g., Enoyl Reductase - ERs)

The final step in the bacterial fatty acid biosynthesis (FAS-II) pathway is catalyzed by enoyl-acyl carrier protein (ACP) reductases (ENRs), making them a key target for antimicrobial agents. nih.govfrontiersin.org The mechanism of these enzymes involves the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP, utilizing either NADH or NADPH as a reductant. frontiersin.org Specifically, a hydride ion is transferred from the nicotinamide (B372718) ring of the cofactor to the C3 position of the substrate's α,β-unsaturated thioester, leading to the formation of an enolate intermediate. frontiersin.org

Chalcone derivatives, including this compound, have been identified as potential inhibitors of these crucial microbial enzymes. rsc.orgacs.org Their inhibitory action disrupts the fatty acid synthesis essential for bacterial survival. The binding of inhibitors like triclosan, a well-studied ENR inhibitor, often occurs in the presence of the oxidized cofactor (NAD+), suggesting a specific interaction with the enzyme-cofactor complex. nih.govnih.gov This targeted inhibition of a specific cellular pathway highlights the potential of this compound derivatives as antimicrobial agents, moving beyond non-specific disruption of the bacterial cell membrane. nih.gov

| Enzyme | Function | Inhibition Mechanism |

| Enoyl-ACP Reductase (ENR) | Catalyzes the final step in bacterial fatty acid synthesis. nih.govfrontiersin.org | Competitive inhibition with respect to NADH, binding to the enzyme-NAD+ complex. nih.gov |

Anti-biofilm Formation Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers increased resistance to antimicrobial agents and the host immune system. mdpi.com The formation of a biofilm is a multi-step process that begins with the initial attachment of planktonic bacteria to a surface, followed by cell proliferation, EPS production, and maturation of the biofilm structure. mdpi.comnih.gov

This compound derivatives have demonstrated potential in disrupting this process. tandfonline.com The anti-biofilm mechanisms of various compounds can involve several strategies, including the inhibition of bacterial adhesion to surfaces, interference with quorum sensing (QS) pathways that regulate biofilm formation, and disruption of the EPS matrix. mdpi.comnih.govfrontiersin.org For instance, some agents work by preventing the polymerization of proteins essential for biofilm formation or by targeting polysaccharides within the EPS. mdpi.com By interfering with these key stages, this compound derivatives can prevent the establishment of resilient bacterial communities.

| Biofilm Formation Stage | Description | Potential Inhibition by this compound Derivatives |

| Initial Adhesion | Reversible attachment of planktonic bacteria to a surface. mdpi.com | Prevention of bacterial attachment to surfaces. |

| Quorum Sensing | Cell-to-cell communication to coordinate gene expression. nih.gov | Interference with signaling pathways that trigger biofilm formation. |

| EPS Production | Secretion of extracellular polymeric substances. mdpi.com | Inhibition of the synthesis of key EPS components. |

Molecular Mechanisms of Antioxidant Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.govnih.gov Antioxidants can counteract this damage through various mechanisms.

This compound derivatives can exhibit direct antioxidant activity by scavenging harmful ROS and free radicals. unifi.it This free radical scavenging ability is a key mechanism of antioxidant action for many phenolic compounds. mdpi.com The chemical structure of these compounds allows them to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing cellular damage. mdpi.com This direct interaction with ROS helps to mitigate the oxidative damage to vital biomolecules such as lipids, proteins, and DNA. nih.govmdpi.com

In addition to direct scavenging, this compound and its derivatives may exert their antioxidant effects by modulating the activity of the body's own antioxidant enzymes. rsc.orgresearchgate.net The endogenous antioxidant defense system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in detoxifying ROS. nih.govmdpi.com SOD converts superoxide radicals to hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. nih.govmdpi.com Some compounds can enhance the activity and expression of these enzymes, thereby bolstering the cell's natural defense against oxidative stress. researchgate.netarvojournals.orgnih.gov This modulation helps to maintain cellular redox homeostasis and protect against oxidative damage. mdpi.com

| Antioxidant Mechanism | Description |

| Direct ROS Scavenging | Neutralization of free radicals by donating a hydrogen atom. mdpi.com |

| Modulation of Antioxidant Enzymes | Enhancement of the activity of enzymes like SOD, CAT, and GPx. researchgate.netnih.govmdpi.com |

Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals[19],

Mechanistic Investigations of Enzyme Modulation

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). nih.govwikipedia.org Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govslideshare.net Inhibitors of AChE can be reversible or irreversible. nih.gov Reversible inhibitors, which are often used therapeutically, bind to the enzyme temporarily. nih.gov

The active site of AChE has two main sites: an anionic site and an esteratic site. wikipedia.org The binding of ACh to the anionic site facilitates the cleavage of the molecule at the esteratic site. wikipedia.org Some inhibitors act by binding to these sites, preventing ACh from being hydrolyzed. wikipedia.orgmdpi.com Chalcone derivatives have been investigated for their potential to inhibit AChE. nih.gov For instance, certain derivatives have shown the ability to act as reversible competitive inhibitors of cholinesterases. nih.gov The inhibitory activity of this compound derivatives against AChE suggests a potential role in modulating cholinergic neurotransmission.

| Enzyme | Function | Mechanism of Inhibition |

| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. nih.govwikipedia.org | Binding to the active site, preventing the hydrolysis of acetylcholine. wikipedia.org |

Inhibition of Human Carbonic Anhydrase (hCA I and II) Isoenzymes

extensive review of the current scientific literature reveals a notable absence of studies investigating the direct inhibitory effects of this compound on the human carbonic anhydrase isoenzymes hCA I and hCA II. While various classes of compounds, including sulfonamides, coumarins, and other chalcone derivatives, have been evaluated for their carbonic anhydrase inhibitory potential, research specifically focused on this compound in this context is not presently available. medmedchem.comresearchgate.netresearchgate.netnih.govunich.it

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. genecards.orgwikipedia.org The cytosolic isoenzymes hCA I and hCA II are ubiquitously expressed and involved in fundamental physiological functions. nih.gov Inhibitors of these enzymes have established clinical applications. wikipedia.org Although some chalcone-related scaffolds have been explored as carbonic anhydrase inhibitors, the specific activity of this compound remains an uninvestigated area. researchgate.net

Characterization of Inhibition Kinetics (e.g., Competitive, Non-Competitive, Uncompetitive)

In line with the lack of data on the direct inhibition of hCA I and II by this compound, there is no information available regarding the kinetic characterization of its potential inhibitory mechanism. The determination of inhibition kinetics, which elucidates whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, is contingent upon initial findings of inhibitory activity. nih.govpressbooks.pubwikipedia.orgnih.gov Since no such primary data for this compound has been reported, its mode of interaction with the active site of carbonic anhydrases remains unknown.

For other inhibitors, kinetic studies are crucial for understanding their mechanism of action. For instance, competitive inhibitors bind to the same active site as the substrate, and their effect can be overcome by increasing substrate concentration. pressbooks.pub Non-competitive inhibitors bind to a different site on the enzyme, affecting its catalytic efficiency without preventing substrate binding. pressbooks.pub Uncompetitive inhibitors bind only to the enzyme-substrate complex. wikipedia.org Without experimental data, it is not possible to classify this compound into any of these categories.

Ligand-Enzyme Binding Interactions

There is currently no research detailing the specific binding interactions between this compound and human carbonic anhydrase isoenzymes. Structural studies, such as X-ray crystallography or molecular docking, are necessary to visualize and understand how a ligand interacts with the amino acid residues within the enzyme's active site. rcsb.orgfrontiersin.orgnih.gov For established carbonic anhydrase inhibitors like sulfonamides, the primary binding interaction involves the coordination of the sulfonamide group to the zinc ion in the active site. rcsb.org Secondary interactions with surrounding amino acid residues further contribute to the binding affinity and selectivity. rcsb.org In the absence of any reported inhibitory activity for this compound against hCA I and II, no such binding studies have been performed.

Other Investigated Mechanistic Biological Activities

Mechanism of Antinociceptive Effects (e.g., Interaction with Vanilloid System)

In contrast to the lack of data on carbonic anhydrase inhibition, the antinociceptive (pain-relieving) properties of this compound derivatives have been investigated, with studies pointing towards a mechanism involving the vanilloid system. mdpi.comresearchgate.net

Research on a series of synthesized 4'-acetamidochalcones demonstrated significant antinociceptive activity in the acetic acid-induced writhing test in mice. mdpi.comresearchgate.net Notably, all the tested chalcones were more potent than the standard analgesic drugs, acetylsalicylic acid and acetaminophen (B1664979). mdpi.comresearchgate.net

One derivative, N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (compound 6), emerged as the most potent compound. mdpi.comnih.gov It produced a dose-dependent antinociceptive effect, with an ID₅₀ value of 1.22 mg/kg, making it approximately 32 to 34 times more potent than acetaminophen and acetylsalicylic acid in the same model. mdpi.com

Further mechanistic studies with compound 6 provided insights into its mode of action. In the formalin test, which has two phases corresponding to neurogenic and inflammatory pain, compound 6 was effective in the second (inflammatory) phase. nih.gov Crucially, it exhibited significant antinociceptive activity in the capsaicin (B1668287) test, causing a 70.0% inhibition of capsaicin-induced licking. nih.gov Since capsaicin directly activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, these findings strongly suggest that the antinociceptive effect of this this compound derivative involves an interaction with the vanilloid system. nih.govnih.govsci-hub.se The precise nature of this interaction, whether it is direct antagonism or modulation of the receptor, requires further investigation. researchgate.net

Importantly, the antinociceptive mechanism of these acetamidochalcones does not appear to involve the opioid system, as evidenced by a lack of effect in the hot-plate test, which is selective for opioid-derived analgesics. researchgate.netmdpi.com

Table 1: Antinociceptive Activity of this compound Derivatives

| Compound | Inhibition of Acetic Acid-Induced Writhing (%) |

| 2 | 91.6 |

| 3 | 85.4 |

| 6 | 94.1 |

| 7 | 84.1 |

| 9 | 90.9 |

| Acetylsalicylic Acid | 35.0 |

| Acetaminophen | 38.0 |

| Data from De Campos-Buzzi, F., et al. (2007). mdpi.com |

Structure Activity Relationship Sar Studies of 4 Acetamidochalcone

Systematic Analysis of Substituent Effects on Molecular Targets and Pathways

The electronic properties of substituents on ring B, whether electron-donating (EDG) or electron-withdrawing (EWG), play a critical role in modulating the biological activity of 4'-acetamidochalcone derivatives.

In studies evaluating the antinociceptive (pain-relieving) effects of a series of 4'-acetamidochalcones, the introduction of various substituents at the 3- or 4-positions of ring B led to significant variations in potency. researchgate.netmdpi.com For instance, the presence of a strong electron-withdrawing nitro group (-NO₂) at the 4-position of ring B resulted in the most potent compound in the series, exhibiting an antinociceptive effect 32 to 34 times greater than standard drugs like acetaminophen (B1664979) and acetylsalicylic acid. researchgate.netnih.gov Other electron-withdrawing groups like chlorine (-Cl) also conferred significant activity. mdpi.com

Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) also produced compounds with high efficacy. researchgate.net This suggests that both electron-rich and electron-poor ring B systems can lead to potent activity, indicating a complex interaction with the biological target where electronic factors are key. researchgate.net The unsubstituted parent compound, this compound, showed moderate activity, highlighting the importance of substitution on ring B for enhancing biological effects. mdpi.com

Research into the antifungal activity of acetamidochalcones has also confirmed a correlation between the electronic nature of substituents and the observed effects. thieme-connect.comresearchgate.net Similarly, in the context of anticancer activity, the presence of methoxy groups on the chalcone (B49325) scaffold has been shown to have a significant role in the inhibitory activity. mdpi.comrsc.org

Table 1: Influence of Ring B Substituents on the Antinociceptive Activity of this compound Derivatives

| Compound | Ring B Substituent (Position) | % Inhibition of Acetic Acid-Induced Writhing (10 mg/kg, i.p.) |

| 1 | None | 65.6 ± 4.9 |

| 2 | 4-OCH₃ | 91.6 ± 2.9 |

| 3 | 4-CH₃ | 85.4 ± 2.2 |

| 4 | 4-Cl | 70.3 ± 3.8 |

| 5 | 3-NO₂ | 71.1 ± 4.0 |

| 6 | 4-NO₂ | 94.1 ± 2.5 |

| 7 | 4-N(CH₃)₂ | 84.1 ± 0.6 |

| 8 | 2-Thienyl | 64.8 ± 2.8 |

| 9 | 2-Furyl | 90.9 ± 2.2 |

| ASA | (Reference Drug) | 35.0 ± 2.0 |

| ACE | (Reference Drug) | 38.0 ± 1.0 |

| Data sourced from De Campos-Buzzi F, et al. (2007). researchgate.netmdpi.com |

The position of a substituent on the chalcone framework is as crucial as its chemical nature. Isomeric compounds often display widely different biological activities, underscoring the specific spatial arrangement required for optimal interaction with a target.

Studies on chalcones with a primary amino group on ring A have demonstrated a clear trend in anti-inflammatory activity: ortho > para > meta. nih.gov The superior activity of the ortho-substituted isomer is attributed to its ability to form a stable six-membered ring through an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the enone bridge. This conformational lock can orient the rest of the molecule favorably for binding to its target. nih.gov

In contrast, for cholinesterase inhibition, para-position substituted amines on ring B showed a more potent inhibition profile than meta-position substitution. mdpi.com Furthermore, when evaluating α-amylase and α-glucosidase inhibition by sulfonamido-substituted chalcones, the position of the substituent again played a critical role. For instance, a 5-(4-chlorostyryl) substituted derivative exhibited significantly better activity against α-amylase than its corresponding isomer. nih.gov These findings collectively demonstrate that positional isomerism directly impacts the potency and potentially the mechanism of action by altering the molecule's shape and the orientation of key functional groups.

Table 2: Effect of Positional Isomerism on the Biological Activity of Chalcone Derivatives

| Parent Scaffold | Substituent Position | Biological Activity | Observed Trend/Finding | Reference |

| Amino-chalcone (Ring A) | Ortho, Meta, Para | Anti-inflammatory | Ortho > Para > Meta | nih.gov |

| Amine-substituted chalcone (Ring B) | Meta, Para | Cholinesterase Inhibition | Para > Meta | mdpi.com |

| Sulfonamido-chalcone | Isomeric styryl groups | α-Amylase Inhibition | Activity is highly dependent on the isomeric substitution pattern. | nih.gov |

Influence of Electronic and Steric Properties of Substituents on Activity Profiles

Correlation of Structural Features with Specific Molecular Interactions

The biological activities of this compound derivatives are underpinned by specific molecular interactions between the chalcone scaffold and its target proteins. The α,β-unsaturated carbonyl system (the enone bridge) is a key structural feature, acting as a Michael acceptor. rsc.org This allows for potential covalent bond formation with nucleophilic residues, such as cysteine thiols, in the binding sites of target enzymes or proteins.

The distance between key functional groups also plays a role. In a study of chalcone analogues binding to protein fibrils, it was observed that the intramolecular distance between hydrogen bond acceptors influenced the binding affinity. acs.org An extension of this distance led to an increased binding affinity for α-synuclein fibrils, indicating that the spatial relationship between pharmacophoric features is a key determinant of interaction strength. acs.org

Elucidation of Pharmacophoric Requirements for Targeted Biological Activities

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com Based on SAR studies, a general pharmacophore for biologically active this compound derivatives can be elucidated.

The key pharmacophoric features are:

Hydrogen Bond Donor/Acceptor Region: The acetamido group at the 4'-position of ring A is a crucial feature. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This region is vital for anchoring the molecule to its biological target.

Aromatic Region 1 (Ring A): The phenyl ring (ring A) carrying the acetamido group serves as a hydrophobic anchor and a platform for the key hydrogen bonding group.

The Enone Linker: The α,β-unsaturated carbonyl system is a defining feature. It provides structural rigidity and planarity between the two aromatic rings. Its electrophilic nature as a Michael acceptor is a key element for interaction with numerous biological targets. rsc.org

Aromatic Region 2 (Ring B): This second aromatic or heterocyclic ring is a critical site for modification. The SAR data clearly show that the electronic and steric properties of substituents on this ring are major determinants of potency and selectivity. This region likely engages in hydrophobic or π-stacking interactions within the target's binding site.

Therefore, the essential pharmacophore consists of two aromatic regions separated by a planar enone bridge, with a key hydrogen-bonding acetamido group on one aromatic ring and a site for variable substitution on the other. The specific nature and position of the substituent on ring B fine-tune the activity towards a particular biological target. nih.govresearchgate.net

Computational and Theoretical Chemistry Applications in 4 Acetamidochalcone Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comnih.gov This method is instrumental in understanding how 4'-Acetamidochalcone might interact with biological targets.

Investigation of Ligand-Protein Interactions with Defined Biological Targets

Researchers have employed molecular docking to study the interactions between this compound derivatives and various protein targets. One notable study investigated the binding of a this compound derivative with the main protease of SARS-CoV-2. researchgate.net Such studies are crucial for identifying potential therapeutic applications by simulating the binding process at an atomic level. openaccessjournals.comnih.gov The goal is to predict the binding mode and affinity of the ligand within the active site of the protein. nih.gov

The process typically involves preparing the 3D structures of both the ligand (this compound) and the protein target. youtube.com Software like AutoDock and AutoDock Vina are commonly used for these simulations, which have been shown to provide significant improvements in the accuracy of binding mode prediction. nih.gov The results of these docking studies help in characterizing the behavior of the small molecule in the protein's binding site and can elucidate fundamental biochemical processes. nih.gov